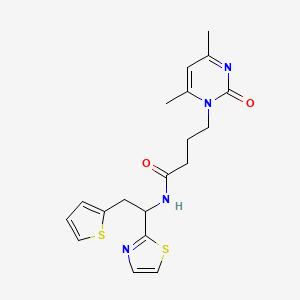

![molecular formula C7H18Cl2N2 B1436404 methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride CAS No. 2059910-59-5](/img/structure/B1436404.png)

methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

Overview

Description

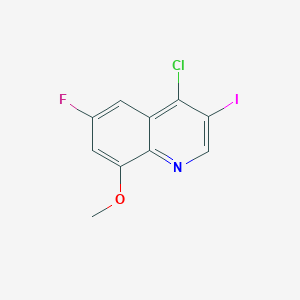

“Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride” is a chemical compound with the CAS Number: 2059910-59-5 . It has a molecular weight of 201.14 and its molecular formula is C7H18Cl2N2 . It is a powder that is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of piperidine derivatives, which this compound is a part of, has been widely studied . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0…/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 201.14 and its molecular formula is C7H18Cl2N2 .Scientific Research Applications

Reaction with Piperidine Derivatives

Cameron and Samuel (1977) found that the reaction of methyl-substituted 5-amino-1,4-naphthoquinones with piperidine resulted in preferential formation of 3-piperidino derivatives, indicating the potential of such reactions for synthesizing specific piperidine compounds (Cameron & Samuel, 1977).

Synthesis of Spiro-fused Piperidines

Lohar et al. (2016) developed an environmentally friendly process for synthesizing 3,5-dispirosubstituted piperidines, demonstrating the application of such compounds in in vitro antibacterial activity (Lohar et al., 2016).

Synthesis and Physiological Activity

Mobio et al. (1989) synthesized and examined the steric structure and physiological activity of 4-oxo(hydroxy, amino)piperidines, contributing to the understanding of the medicinal potential of these compounds (Mobio et al., 1989).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of “methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride” would depend on its exact structure and stereochemistry.

Mode of Action

The mode of action would depend on the specific biological target. For example, if the compound acts as a ligand for a receptor, it might either activate (agonist) or inhibit (antagonist) the receptor’s function. The presence of the piperidine ring could influence the compound’s binding affinity and selectivity .

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets . They might modulate signal transduction pathways, enzymatic reactions, or ion transport processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperidine derivatives, due to their heterocyclic nature, might have good bioavailability and can cross biological membranes . They might undergo metabolic transformations, primarily in the liver, and be excreted via the kidneys.

properties

IUPAC Name |

N-methyl-1-[(3S)-piperidin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYESAHMZKSWDKL-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)

![3-[(2E)-but-2-en-1-yl]piperidin-2-one](/img/structure/B1436344.png)